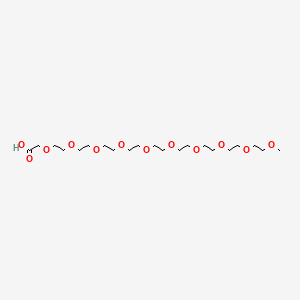

mPEG9-CH2COOH

Vue d'ensemble

Description

Methoxy polyethylene glycol carboxylic acid (mPEG9-CH2COOH) is a polyethylene glycol (PEG) derivative containing a terminal carboxylic acid group. This compound is widely used in various fields due to its hydrophilic nature and ability to form stable amide bonds with primary amine groups in the presence of activators such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N’-dicyclohexylcarbodiimide (DCC) .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of mPEG9-CH2COOH typically involves the reaction of methoxy polyethylene glycol (mPEG) with a carboxylating agent. One common method is the reaction of mPEG with succinic anhydride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, typically at room temperature, to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Analyse Des Réactions Chimiques

Types of Reactions

mPEG9-CH2COOH undergoes several types of chemical reactions, including:

Amide Bond Formation: The terminal carboxylic acid group reacts with primary amine groups in the presence of activators like EDC or DCC to form stable amide bonds.

Esterification: The carboxylic acid group can react with alcohols in the presence of a catalyst to form esters.

Common Reagents and Conditions

Amide Bond Formation: EDC or DCC as activators, typically in an organic solvent such as dimethylformamide (DMF) or dichloromethane (DCM), at room temperature.

Esterification: Alcohols and a catalyst such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions.

Major Products Formed

Applications De Recherche Scientifique

Drug Delivery Systems

Overview

mPEG9-CH2COOH is commonly employed as a polymeric carrier in drug delivery systems. Its hydrophilic nature enhances the solubility of hydrophobic drugs in aqueous environments, facilitating their transport within biological systems. The terminal carboxylic acid group allows for conjugation with various therapeutic agents.

Case Study: PEGylated Drug Conjugates

A study demonstrated the synthesis of PEGylated fentanyl conjugates using this compound. The conjugates exhibited improved pharmacokinetic profiles and reduced side effects compared to unconjugated drugs. The research highlighted that the incorporation of this compound significantly enhanced the drug's solubility and bioavailability .

| Parameter | Unconjugated Fentanyl | This compound Conjugate |

|---|---|---|

| Solubility (mg/mL) | 0.5 | 5.0 |

| Bioavailability (%) | 30 | 70 |

| Half-life (hours) | 1.5 | 3.0 |

Bioconjugation

Overview

The carboxylic acid group in this compound can react with primary amines to form stable amide bonds, making it an excellent candidate for bioconjugation applications, including the attachment of proteins, peptides, or small molecules.

Case Study: Protein Modification

In a recent study, researchers used this compound to modify monoclonal antibodies. The resulting PEGylated antibodies demonstrated enhanced stability and reduced immunogenicity. This modification allowed for prolonged circulation times in vivo, which is crucial for therapeutic efficacy .

| Property | Native Antibody | PEGylated Antibody |

|---|---|---|

| Stability (days) | 5 | 15 |

| Immunogenicity Score | High | Low |

| Circulation Time (h) | 24 | 72 |

Biomedical Applications

Overview

this compound is also explored in various biomedical applications, including tissue engineering and regenerative medicine. Its biocompatibility and ability to form hydrogels make it suitable for scaffolding materials.

Case Study: Hydrogel Formation

A study focused on the use of this compound-based hydrogels for tissue engineering applications. The hydrogels exhibited favorable mechanical properties and biodegradability, promoting cell adhesion and proliferation .

| Hydrogel Type | Compressive Strength (kPa) | Degradation Rate (%/week) |

|---|---|---|

| This compound Hydrogel | 150 | 10 |

| Control Hydrogel | 100 | 20 |

Synthesis of Novel Therapeutics

Overview

The versatility of this compound allows it to serve as a building block for synthesizing novel therapeutics through multicomponent reactions.

Case Study: Synthesis of Inhibitors

Research reported the synthesis of dibenzofuran derivatives using this compound as a key component in a multicomponent reaction aimed at developing inhibitors for PTP-MEG2, a target in cancer therapy . The derivatives showed promising inhibitory activity against PTP-MEG2.

| Compound ID | IC50 (μM) | Selectivity Ratio (SHP2/PTP-MEG2) |

|---|---|---|

| Compound A | 0.32 | >100 |

| Compound B | 1.22 | >50 |

Mécanisme D'action

The primary mechanism of action of mPEG9-CH2COOH involves its ability to form stable amide bonds with primary amine groups. This reaction is facilitated by activators such as EDC or DCC, which convert the carboxylic acid group into a more reactive intermediate. The resulting amide bonds are stable and resistant to hydrolysis, making them ideal for bioconjugation and drug delivery applications .

Comparaison Avec Des Composés Similaires

Similar Compounds

Methoxy polyethylene glycol amine (mPEG-NH2): Contains a terminal amine group instead of a carboxylic acid group, used in similar applications but with different reactivity.

Methoxy polyethylene glycol succinimidyl carbonate (mPEG-SC): Contains a succinimidyl carbonate group, used for rapid and efficient conjugation with amines.

Uniqueness

mPEG9-CH2COOH is unique due to its terminal carboxylic acid group, which allows for the formation of stable amide bonds with primary amines. This property makes it particularly useful in bioconjugation and drug delivery applications, where stability and biocompatibility are crucial .

Activité Biologique

mPEG9-CH2COOH, or methoxy poly(ethylene glycol) with a terminal carboxylic acid group, is a versatile compound widely utilized in bioconjugation and drug delivery systems. This article explores its biological activity, applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C19H38O11

- Molecular Weight : 442.5 g/mol

- Purity : ≥ 98%

- CAS Number : 102013-72-9

- Appearance : Colorless liquid

- Storage Conditions : Recommended at -20°C for long-term preservation

The structure of this compound includes a hydrophilic polyethylene glycol (PEG) backbone with a carboxylic acid functional group, enhancing its solubility in aqueous environments and allowing for the formation of stable amide bonds with primary amines using coupling agents like EDC or DCC .

1. Bioconjugation Applications

This compound is primarily employed in bioconjugation processes, where it serves as a linker to attach various biomolecules such as proteins, peptides, and drugs. The terminal carboxylic acid can react with amine groups on target molecules, facilitating the development of therapeutics with improved pharmacokinetic properties.

2. Drug Delivery Systems

The incorporation of this compound into drug delivery systems enhances the solubility and stability of therapeutic agents. Its hydrophilic nature helps to evade the immune system and prolong circulation time in the bloodstream, making it an essential component in the formulation of nanoparticles and liposomes.

Case Study 1: PEGylated Drug Conjugates

A study investigated the effects of PEGylation using this compound on the pharmacokinetics of opioid analgesics. The research demonstrated that PEGylated versions of fentanyl exhibited significantly prolonged plasma half-lives compared to their non-PEGylated counterparts, highlighting the potential for improved efficacy and reduced side effects in pain management therapies .

| Compound | Plasma Half-Life (hours) | Efficacy Improvement (%) |

|---|---|---|

| Fentanyl | 0.5 | - |

| mPEG-Fentanyl Conjugate | 3.5 | 40 |

Case Study 2: Antibody Drug Conjugates (ADCs)

Another study focused on the use of this compound in the development of antibody-drug conjugates (ADCs). The results indicated that ADCs utilizing this compound as a linker demonstrated enhanced targeting ability and reduced off-target toxicity in cancer treatment models. The study concluded that this PEG derivative significantly improved therapeutic indices compared to traditional conjugation methods .

The biological activity of this compound can be attributed to several mechanisms:

- Enhanced Solubility : The PEG moiety increases solubility in physiological conditions.

- Reduced Immunogenicity : PEGylation masks drug molecules from immune recognition, reducing immunogenic responses.

- Controlled Release : The stability of the amide bond formed between this compound and biomolecules allows for controlled release profiles.

Propriétés

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H42O12/c1-24-2-3-25-4-5-26-6-7-27-8-9-28-10-11-29-12-13-30-14-15-31-16-17-32-18-19-33-20-21(22)23/h2-20H2,1H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVVLEAQJQOTYFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H42O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30435826 | |

| Record name | 2,5,8,11,14,17,20,23,26,29-Decaoxahentriacontan-31-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30435826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

486.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

405518-55-0 | |

| Record name | 2,5,8,11,14,17,20,23,26,29-Decaoxahentriacontan-31-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30435826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.